Cas no 2034562-48-4 (N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide)

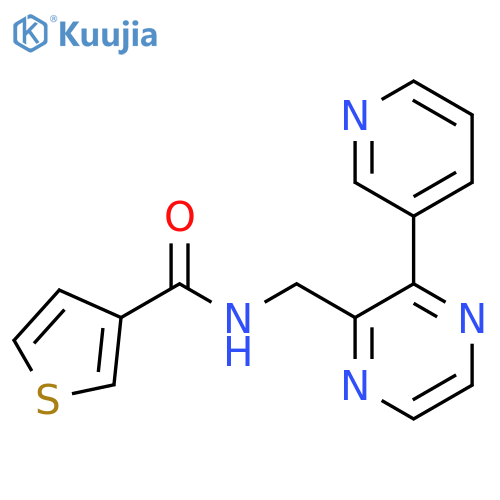

2034562-48-4 structure

商品名:N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide

N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide

- 2034562-48-4

- N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-3-carboxamide

- F6573-2077

- N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

- AKOS032469377

- N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]thiophene-3-carboxamide

-

- インチ: 1S/C15H12N4OS/c20-15(12-3-7-21-10-12)19-9-13-14(18-6-5-17-13)11-2-1-4-16-8-11/h1-8,10H,9H2,(H,19,20)

- InChIKey: LSLAGEQGBOETFW-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1)C(NCC1C(C2C=NC=CC=2)=NC=CN=1)=O

計算された属性

- せいみつぶんしりょう: 296.07318219g/mol

- どういたいしつりょう: 296.07318219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 355

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6573-2077-1mg |

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-3-carboxamide |

2034562-48-4 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6573-2077-40mg |

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-3-carboxamide |

2034562-48-4 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6573-2077-25mg |

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-3-carboxamide |

2034562-48-4 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6573-2077-15mg |

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-3-carboxamide |

2034562-48-4 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6573-2077-50mg |

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-3-carboxamide |

2034562-48-4 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6573-2077-5μmol |

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-3-carboxamide |

2034562-48-4 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6573-2077-3mg |

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-3-carboxamide |

2034562-48-4 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6573-2077-30mg |

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-3-carboxamide |

2034562-48-4 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6573-2077-10mg |

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-3-carboxamide |

2034562-48-4 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6573-2077-75mg |

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-3-carboxamide |

2034562-48-4 | 75mg |

$208.0 | 2023-09-08 |

N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

2034562-48-4 (N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide) 関連製品

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量